molecular formula C13H24N4S B3862318 3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione

3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione

Cat. No.: B3862318
M. Wt: 268.42 g/mol
InChI Key: PGYSOIZZHAYFGX-UHFFFAOYSA-N
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Description

3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Alkylation: The triazole intermediate is then alkylated using cyclopropylmethyl bromide and propylamine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thione group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted triazoles.

Scientific Research Applications

3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

    Pathways: It may inhibit specific signaling pathways involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a wide range of biological activities.

    3-[2-(2-Aminoethylamino)ethylamino]propyltrimethoxysilane: A similar compound used in the synthesis of functionalized materials.

    Cyclophosphamide: A related compound used in chemotherapy.

Uniqueness

3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione is unique due to its specific structural features, such as the cyclopropylmethyl and propylamino groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

IUPAC Name

3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4S/c1-3-8-16(10-11-5-6-11)9-7-12-14-15-13(18)17(12)4-2/h11H,3-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYSOIZZHAYFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=NNC(=S)N1CC)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 2
3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 3
3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 4
3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 5
3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 6
Reactant of Route 6
3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione

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